2-(Bicycloheptyl)trichlorosilane

Description

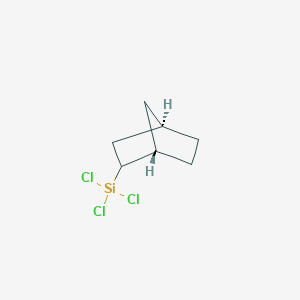

2-(Bicycloheptyl)trichlorosilane (CAS 18245-29-9) is a chlorinated organosilicon compound with the molecular formula C₇H₁₁Cl₃Si and a molecular weight of 229.61 g/mol. Its bicycloheptyl group (norbornane derivative) imparts significant steric hindrance and thermal stability, distinguishing it from linear or less bulky trichlorosilanes.

Structure

3D Structure

Properties

IUPAC Name |

[(1S,4R)-2-bicyclo[2.2.1]heptanyl]-trichlorosilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11Cl3Si/c8-11(9,10)7-4-5-1-2-6(7)3-5/h5-7H,1-4H2/t5-,6+,7?/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMUGJGVGEWHETE-JEAXJGTLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1CC2[Si](Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2C[C@@H]1CC2[Si](Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Cl3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Catalytic Systems

The process initiates with the activation of the Si–H bond in HSiCl₃ by a metal catalyst, followed by insertion of the norbornene double bond into the M–H bond. Subsequent reductive elimination yields the anti-Markovnikov adduct, where the silicon atom attaches to the less substituted carbon of the norbornene framework. Manganese and iron catalysts, as demonstrated in recent studies, exhibit notable efficacy in analogous hydrosilylation reactions. For example, manganese(II) pre-catalysts activated by alkali metal alkoxides facilitate the hydrosilylation of alkenes under mild conditions (60–100°C, 12–24 hours), achieving high regioselectivity.

Optimization Parameters

-

Catalyst Loading : 0.5–2 mol% manganese(II) chloride or iron(II) dichloride.

-

Solvent : Toluene or tetrahydrofuran (THF), rigorously dried to prevent hydrolysis.

-

Temperature : 60–120°C, balancing reaction rate and side-product formation.

-

Stoichiometry : A 1:1 molar ratio of HSiCl₃ to norbornene minimizes oligomerization.

This method’s advantages include operational simplicity and compatibility with strained bicyclic alkenes. However, challenges persist in controlling exo/endo selectivity and mitigating catalyst deactivation by chlorosilane byproducts.

Grignard Reagent Substitution with Silicon Tetrachloride

The nucleophilic substitution of silicon tetrachloride (SiCl₄) with a norbornyl Grignard reagent offers a direct route to this compound. This classical approach capitalizes on the reactivity of organomagnesium intermediates to displace chloride ligands on silicon.

Synthetic Protocol

-

Grignard Reagent Preparation : Norbornyl magnesium bromide is synthesized by reacting norbornene with magnesium turnings in dry diethyl ether under inert atmosphere.

-

Substitution Reaction : The Grignard reagent is slowly added to SiCl₄ at 0°C, yielding the target compound after quenching and purification:

Critical Considerations

-

Steric Effects : The bulky norbornyl group limits substitution to a single chloride, preventing over-alkylation.

-

Solvent Choice : Ethereal solvents (e.g., THF, diethyl ether) stabilize the Grignard reagent and facilitate electron transfer.

-

Yield Optimization : Excess SiCl₄ (1.5–2.0 equivalents) ensures complete consumption of the organomagnesium species, typically affording yields of 50–70% after vacuum distillation.

Industrial-Scale Hydrochlorination Strategies

Adaptations of patented hydrochlorination processes for trichlorosilane (HSiCl₃) synthesis provide insights into scalable production of this compound. Key patents describe two-stage reactors and copper-silicide catalysts to enhance reaction efficiency.

Process Overview

-

Catalyst Preparation : Metallurgical-grade silicon (MG-Si) is impregnated with CuCl₂ (2–5 wt%) and heat-treated to form copper silicide (Cu-silicide) surfaces, which act as active sites for hydrochlorination.

-

Reaction Conditions :

While these methods target HSiCl₃, substituting MG-Si with norbornyl-functionalized silicon precursors could theoretically yield the desired compound. However, functionalizing silicon with bicyclic moieties prior to hydrochlorination remains unexplored in the literature.

Comparative Analysis of Synthesis Methods

| Method | Conditions | Catalyst | Yield* | Advantages | Limitations |

|---|---|---|---|---|---|

| Hydrosilylation | 60–120°C, inert atmosphere | Mn(II)/Fe(II) | 60–75% | High regioselectivity | Catalyst sensitivity to chlorides |

| Grignard Substitution | 0–25°C, anhydrous ether | None | 50–70% | Simplicity, scalability | Steric hindrance limits substitution |

| Hydrochlorination | 500–700°C, 5–30 bar | Cu-silicide | N/A | Industrial feasibility | Requires functionalized Si precursor |

*Yields estimated from analogous reactions.

Purification and Characterization

Post-synthesis purification of this compound necessitates fractional distillation under reduced pressure (b.p. 63°C at ambient pressure). Key characterization data include:

Chemical Reactions Analysis

Types of Reactions

2-(Bicycloheptyl)trichlorosilane undergoes various chemical reactions, including:

Substitution Reactions: The trichlorosilane group can be substituted with other functional groups such as alkoxy, amino, or thiol groups.

Hydrolysis: The compound can hydrolyze in the presence of water to form silanols and hydrochloric acid.

Oxidation: Oxidative reactions can convert the trichlorosilane group to silanols or siloxanes.

Common Reagents and Conditions

Substitution Reactions: Reagents such as alcohols, amines, or thiols are commonly used under mild to moderate conditions (room temperature to 80°C).

Hydrolysis: Water or aqueous solutions are used, often at room temperature.

Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are employed under controlled conditions.

Major Products Formed

Substitution Reactions: The major products are organosilicon compounds with various functional groups.

Hydrolysis: The primary products are silanols and hydrochloric acid.

Oxidation: The main products are silanols or siloxanes, depending on the extent of oxidation.

Scientific Research Applications

Chemical Synthesis

Precursor for Organosilicon Compounds

2-(Bicycloheptyl)trichlorosilane serves as a crucial precursor in the synthesis of various organosilicon compounds. These compounds are vital in producing silane coupling agents, which enhance the bonding between organic and inorganic materials. This capability is essential for creating materials with improved properties such as water resistance, thermal stability, and adhesion .

Hydrosilylation Reactions

The compound is also employed in hydrosilylation reactions, where it can react with alkenes and alkynes to form siloxanes. For instance, the hydrosilylation of allyl chloride with trichlorosilane has been shown to yield high selectivity and efficiency when catalyzed by specific metal catalysts . Such reactions are fundamental in synthesizing functionalized silanes used in coatings, adhesives, and sealants.

Surface Modification

Self-Assembled Monolayers (SAMs)

this compound can be utilized to create self-assembled monolayers on surfaces. These monolayers are essential for modifying surface properties, enhancing biocompatibility, and facilitating the attachment of biomolecules. The ability to control surface chemistry through nucleophilic substitutions allows for the introduction of various functional groups, thereby tailoring surfaces for specific applications such as biosensors and drug delivery systems .

Nucleophilic Transformations

The compound's reactivity enables it to participate in nucleophilic transformations on halide-terminated surfaces. This process facilitates the introduction of diverse functionalities that can be exploited in creating advanced materials with specific chemical properties . For example, reactions involving azides or thiols can lead to the formation of bioactive surfaces suitable for protein immobilization.

Nanotechnology

Nanomaterials Synthesis

In nanotechnology, this compound is used to synthesize silicon-based nanomaterials. These nanomaterials have applications in electronics, photonics, and catalysis due to their unique properties at the nanoscale. The ability to modify their surface chemistry allows for enhanced interaction with other materials, making them suitable for applications such as drug delivery systems and nanoelectronics.

Functionalization of Nanoparticles

The compound can also be employed to functionalize nanoparticles, improving their stability and compatibility with biological systems. This functionalization is critical for developing targeted drug delivery vehicles that can navigate biological environments effectively.

Case Studies

Mechanism of Action

The mechanism of action of 2-(Bicycloheptyl)trichlorosilane involves the reactivity of the trichlorosilane group. The silicon atom in the trichlorosilane group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in various chemical transformations, such as substitution and hydrolysis reactions. The bicyclic structure of the compound also contributes to its unique reactivity and stability.

Comparison with Similar Compounds

Key Properties:

- Density : 1.27–1.28 g/cm³ .

- Boiling Point: Discrepancies exist in reported values: 63°C (at unspecified pressure) and 242.1°C (at 760 mmHg) .

- Reactivity : Highly moisture-sensitive, reacting rapidly with water or proton solvents to release HCl .

- Applications: Likely used in surface functionalization (e.g., triboelectric coatings, as seen in fluorinated analogs ) or as intermediates in organosilicon polymer synthesis .

Comparison with Similar Trichlorosilanes

Table 1: Comparative Properties of Selected Trichlorosilanes

Note: Boiling point discrepancies for this compound may reflect different measurement pressures.

Structural and Reactivity Differences

- Steric Effects: The bicycloheptyl group in this compound creates significant steric hindrance, reducing its reactivity toward nucleophiles compared to linear analogs like MTCS. This property enhances its stability in non-polar environments .

- Thermal Stability : Higher boiling points (e.g., 242.1°C at 760 mmHg) compared to MTCS (70°C) suggest stronger intermolecular forces due to the bicyclic structure .

- Hazard Profile : Unlike Dichlorophenyl Trichlorosilane, which poses severe respiratory and dermal risks due to its aromatic substituents , this compound primarily exhibits corrosivity (R34) and irritancy (R36/37/38) .

Research Findings and Industrial Relevance

- Synthesis Challenges : The steric bulk of the bicycloheptyl group necessitates specialized catalytic methods, such as those used in diastereoselective hydrogenation of α-PEA-imines .

- Purification : Distillation remains critical for trichlorosilanes, as seen in semiconductor-grade SiHCl₃ purification .

- Sustainability: Emerging methods to bypass P₄ in organophosphorus synthesis (e.g., using phosphoric acid derivatives) highlight parallel efforts to optimize trichlorosilane production .

Biological Activity

2-(Bicycloheptyl)trichlorosilane (C7H11Cl3Si) is a silane compound that has garnered interest due to its potential applications in materials science and organic synthesis. Understanding its biological activity is crucial for assessing its safety and efficacy in various applications, particularly in biomedical fields.

- Molecular Formula : C7H11Cl3Si

- Molecular Weight : 227.6 g/mol

- Structure : The compound features a bicycloheptyl group attached to a trichlorosilane moiety, which influences its reactivity and interaction with biological systems.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its reactivity and potential cytotoxic effects. Here are some key findings:

Cytotoxicity Studies

Research indicates that silanes can exhibit varying degrees of cytotoxicity depending on their structure and substituents. A study conducted on similar trichlorosilanes demonstrated that:

- Cell Viability : Trichlorosilanes can reduce cell viability in cultured cell lines, with effects varying based on concentration and exposure time.

- Mechanism of Action : The cytotoxic effects are often attributed to the release of hydrochloric acid upon hydrolysis, leading to cellular stress and apoptosis.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 60 |

| 100 | 30 |

Interaction with Biological Molecules

This compound has shown potential for functionalization of biomolecules:

- Surface Modification : It can be used to modify surfaces for enhanced biocompatibility in biomedical devices. The incorporation of silane into polymer matrices improves hydrophobicity and reduces protein adsorption.

- Nucleophilic Substitution : The chlorinated groups can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups that can interact with biological systems.

Case Studies

-

Silane Functionalization in Drug Delivery Systems

- A study investigated the use of trichlorosilanes for modifying liposomal drug delivery systems. The incorporation of this compound into liposomal formulations improved drug encapsulation efficiency and stability.

- Results indicated enhanced cellular uptake and reduced cytotoxicity compared to unmodified liposomes.

-

Toxicological Assessment

- Toxicological assessments were performed using animal models to evaluate the systemic effects of exposure to silanes. Observations included:

- Histopathological changes in liver and kidney tissues at high doses.

- No significant behavioral changes were noted at lower doses, suggesting a threshold for toxicity.

- Toxicological assessments were performed using animal models to evaluate the systemic effects of exposure to silanes. Observations included:

Research Findings Summary

The biological activity of this compound is characterized by:

- Potential cytotoxic effects at higher concentrations.

- Ability to modify surfaces for improved biocompatibility.

- Reactivity that allows for functionalization, which can enhance its utility in biomedical applications.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for 2-(bicycloheptyl)trichlorosilane, and how can purity be ensured during synthesis?

- The synthesis of trichlorosilane derivatives typically involves controlled reactions of silanes with chlorinating agents under inert conditions. For analogous compounds like hexyl or dodecyl trichlorosilanes, protocols involve mixing stoichiometric amounts of silane precursors with chlorinated reagents in anhydrous solvents (e.g., toluene) . Purity is ensured via redistillation and ion-exchange resin treatments to remove metallic impurities, as demonstrated in CVD reactor studies using trichlorosilane feeds . Analytical techniques like gas chromatography (GC) and inductively coupled plasma mass spectrometry (ICP-MS) are critical for detecting trace contaminants .

Q. How should researchers handle and store this compound to mitigate safety risks?

- Trichlorosilanes react violently with water, releasing corrosive HCl gas and posing fire hazards due to hydrogen formation . Storage requires airtight containers in cool, dry environments away from moisture and ignition sources. Safety protocols mandate inert gas purging of reaction vessels and emergency HCl scrubbing systems. Fire suppression strategies should prioritize dry chemical agents over water, as trichlorosilane fires produce dense smoke and re-ignition risks .

Q. What analytical techniques are recommended for characterizing this compound’s structural and chemical properties?

- Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) are standard for verifying functional groups (e.g., Si-Cl bonds) and bicycloheptyl substituents . Thermogravimetric analysis (TGA) can assess thermal stability, while elemental analysis quantifies carbon, hydrogen, and silicon content. For purity validation, GC-MS and ICP-MS are essential to detect organic byproducts and trace metals (e.g., Fe, Al) that degrade performance in silicon deposition processes .

Advanced Research Questions

Q. How can experimental design address contradictions in impurity profiles from different trichlorosilane sources?

- Contradictions in impurity data (e.g., boron or phosphorus levels) often arise from feedstock variability or redistribution during synthesis. A factorial experimental design, as applied in CVD reactor studies, isolates variables like catalyst type, temperature, and residence time to identify contamination sources . Cross-referencing impurity profiles with reactor performance metrics (e.g., solar cell efficiency) helps establish material acceptance criteria .

Q. What strategies optimize this compound’s reactivity in surface functionalization for advanced materials?

- Trichlorosilanes anchor to hydroxylated surfaces (e.g., silica) via hydrolysis-condensation reactions. For bicycloheptyl derivatives, steric hindrance may slow monolayer formation. Studies on phenylene-thiophene trichlorosilanes suggest pre-treating substrates with plasma or UV/O₃ to enhance surface hydroxyl density, accelerating covalent bonding . Kinetic studies under controlled humidity (e.g., 40–60% RH) and solvent polarity adjustments (e.g., using hexane vs. toluene) can optimize reaction rates .

Q. How can computational modeling mitigate risks in scaling up this compound synthesis?

- Computational fluid dynamics (CFD) and finite element analysis (FEA) model heat and mass transfer in reactors to prevent localized overheating, a critical hazard in trichlorosilane production . For example, software simulations of trichlorosilane reactors identify optimal cooling rates and mixing parameters, reducing risks of thermal runaway . These models must integrate real-time sensor data (e.g., temperature, pressure) for dynamic adjustments during scale-up.

Q. What role does this compound play in hybrid material synthesis, and how does its structure influence performance?

- The bicycloheptyl group’s rigidity and hydrophobicity make it suitable for creating moisture-resistant coatings or nanocomposites. In silica-polyamine composites, trichlorosilanes with bulky substituents improve mechanical stability and reduce polymer leaching . Comparative studies with linear alkyl trichlorosilanes (e.g., octadecyl) reveal trade-offs between surface coverage and steric effects, guiding material selection for specific applications .

Methodological Notes

- Data Interpretation : When analyzing reactor performance, correlate impurity thresholds (e.g., <1 ppb boron) with downstream product quality (e.g., solar cell efficiency ≥18%) .

- Contradictory Results : Replicate experiments using alternative trichlorosilane sources and validate via orthogonal methods (e.g., X-ray photoelectron spectroscopy for surface analysis) .

- Ethical Compliance : Adhere to safety standards in and , including fume hood use and emergency response training.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.